molecular formula C11H9NO2 B13997718 4-(Aziridin-1-yl)-2H-1-benzopyran-2-one CAS No. 3613-09-0

4-(Aziridin-1-yl)-2H-1-benzopyran-2-one

Cat. No.: B13997718
CAS No.: 3613-09-0
M. Wt: 187.19 g/mol
InChI Key: WWKCOJXFASBGPB-UHFFFAOYSA-N
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Description

4-Aziridin-1-ylchromen-2-one is a compound that combines the structural features of aziridine and chromenone. Aziridine is a three-membered nitrogen-containing ring known for its high reactivity due to ring strain, while chromenone is a benzopyrone derivative known for its diverse biological activities. The combination of these two moieties in a single molecule makes 4-aziridin-1-ylchromen-2-one an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-aziridin-1-ylchromen-2-one typically involves the formation of the aziridine ring followed by its attachment to the chromenone core. One common method involves the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for the efficient formation of aziridines . Another approach involves the use of diazo compounds in the presence of a catalyst such as Bi(OTf)3 to produce aziridine carboxylates .

Industrial Production Methods

Alternatively, the Wenker synthesis converts aminoethanol to its sulfate ester, which then undergoes base-induced sulfate elimination . These methods can be adapted for the large-scale production of aziridine derivatives, including 4-aziridin-1-ylchromen-2-one.

Chemical Reactions Analysis

Types of Reactions

4-Aziridin-1-ylchromen-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring opening with amines can yield amino alcohols, while oxidation can produce aziridine N-oxides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-aziridin-1-ylchromen-2-one involves the alkylation of nucleophilic sites in biological molecules. The aziridine ring is highly strained and reactive, allowing it to form covalent bonds with nucleophiles such as DNA bases, leading to DNA cross-linking and inhibition of DNA replication . This mechanism is similar to that of other aziridine-containing compounds used in chemotherapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aziridin-1-ylchromen-2-one is unique due to the combination of the highly reactive aziridine ring and the biologically active chromenone core. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

3613-09-0

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

4-(aziridin-1-yl)chromen-2-one

InChI

InChI=1S/C11H9NO2/c13-11-7-9(12-5-6-12)8-3-1-2-4-10(8)14-11/h1-4,7H,5-6H2

InChI Key

WWKCOJXFASBGPB-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=CC(=O)OC3=CC=CC=C32

Origin of Product

United States

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